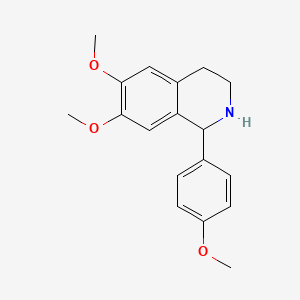

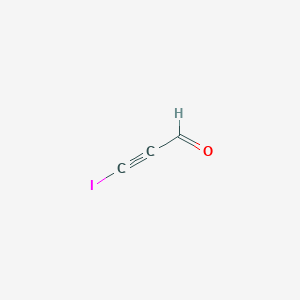

3-iodoprop-2-ynal

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“3-Iodopropynal” is a versatile material used in scientific research. It possesses unique properties that make it suitable for various applications, including organic synthesis and medicinal chemistry. It’s also known as Iodopropynyl Butyl Carbamate (IPBC), a water-soluble preservative used globally in the paints & coatings, wood preservatives, personal care, and cosmetics industries .

Chemical Reactions Analysis

The thermal degradation kinetics and degradation products of IPBC during the heating process have been studied. Experiments were conducted at isothermal conditions from 60 °C to 150 °C. The thermal degradation products of IPBC were studied by ultra-performance liquid chromatography-mass spectrometry (UPLC−MS/MS) .

Applications De Recherche Scientifique

Microwave Spectrum and Structural Analysis

The microwave spectrum of 3-iodopropynal has been studied, providing insights into its rotational and distortion constants, as well as its nuclear quadrupole coupling constants. These studies contribute to understanding the molecular structure and behavior of 3-iodopropynal, important in various scientific applications such as material science and molecular physics (Ogata & Kamitsuma, 1995).

Use in Chemical Synthesis

3-Iodopropynal plays a role in the synthesis of various compounds. For instance, it has been involved in the synthesis of iodine-131 labeled drugs, demonstrating its utility in creating compounds with potential applications in medical imaging and therapy (Braun, Shulgin, Braun, & Sargent, 1977).

Bioorthogonal Chemistry

In bioorthogonal chemistry, 3-iodopropynal derivatives have been used as masking groups for controlled release of fluorophores and drugs in vivo. This showcases its potential in drug delivery systems, where controlled release of active agents is crucial (Tu et al., 2018).

Polymer Science

3-Iodopropynal is also significant in the field of polymer science. It has been incorporated into degradable polymers, which undergo acid-triggered hydrolysis. This application is important in developing materials with environmentally responsive degradation properties (Miller et al., 2019).

Analytical Techniques

The compound is relevant in enhancing analytical techniques, like in diffusible iodine‐based contrast‐enhanced computed tomography (diceCT). This method is used for high-resolution, 3-D imaging of metazoan soft tissues, where iodine-based contrast agents, possibly including derivatives of 3-iodopropynal, play a crucial role (Gignac et al., 2016).

Spectroscopy

Research on the vibrational spectra of 3-iodopropynal, including infrared and Raman spectroscopy, provides valuable information on the molecular dynamics and interactions of the compound. This information is vital for its application in various fields of chemistry and material science (Lagset et al., 1973).

Antimicrobial Applications

3-Iodopropynal has been studied for its use as a preservative in paint and coatings. Its derivatives, particularly iodopropynyl carbamates, have shown effectiveness as fungicides, bactericides, and algaecides, highlighting its role in material protection (Gruening, 1998).

Safety and Hazards

The use of IPBC is restricted in some countries due to its toxicity, especially acute inhalation toxicity. IPBC is also becoming recognized as a contact allergen . Extensive safety and toxicity tests were conducted on IPBC and their results were gathered along with earlier studies in a report of the Safety Assessment of IPBC by the Cosmetic Ingredient Review .

Mécanisme D'action

Target of Action

3-Iodopropynyl, also known as 3-iodoprop-2-ynal, is a member of the carbamate family of biocides . It is widely used as an antifungal and antimicrobial agent . The primary targets of 3-Iodopropynyl are microorganisms, particularly fungi . The compound interacts with these organisms, disrupting their normal functions and leading to their death .

Mode of Action

The mode of action of 3-Iodopropynyl involves the iodine atom present in its molecular structure . This iodine atom can penetrate the cell wall of microorganisms and react with sulfhydryl groups, which are located in nucleic acids and amino acids at the enzyme-active site of microorganisms . This interaction disrupts the normal functioning of the microorganisms, leading to their death .

Biochemical Pathways

The biochemical pathways affected by 3-Iodopropynyl are those involved in the survival and proliferation of microorganisms . By interacting with the sulfhydryl groups in the microorganisms, 3-Iodopropynyl disrupts these pathways, preventing the microorganisms from carrying out their normal functions . The downstream effects of this disruption include the death of the microorganisms and the prevention of their proliferation .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Iodopropynyl are crucial for its bioavailability and efficacy . The compound is extensively metabolized, with the metabolites being 2 diastereomers of propargyl-N-acetic acid carbamate . Glucuronidation is the main secondary metabolic pathway

Result of Action

The primary result of the action of 3-Iodopropynal is the death of microorganisms, particularly fungi . By disrupting the normal functioning of these organisms, 3-Iodopropynal prevents them from proliferating and causes them to die . This makes it an effective antifungal and antimicrobial agent .

Action Environment

The action, efficacy, and stability of 3-Iodopropynal can be influenced by various environmental factors. For instance, the compound is stable at room temperature and for 14 days at 54°C . It is also stable in heptane and ethyl acetate for 96 hours, and in octanol, petroleum ether, and methanol for 9 days at 25°C . These properties make 3-Iodopropynal suitable for use in a variety of environments, including in paints, coatings, wood preservatives, personal care products, and cosmetics .

Analyse Biochimique

Biochemical Properties

3-Iodopropynal is a member of the carbamate family of biocides . It has been used effectively as an antifungal technology . It is a highly effective fungicide preservative for cosmetics and personal care products . Even at a low concentration, 3-Iodopropynal provides a high level of antimicrobial activity to inhibit the growth of yeasts and molds .

Cellular Effects

It has been suggested that it may have adverse effects on the immune system

Molecular Mechanism

It is known that carbamates, such as 3-Iodopropynal, lead to a reversible inhibition of acetylcholinesterase

Temporal Effects in Laboratory Settings

3-Iodopropynal is stable at room temperature and for 14 days at 54°C . It is also stable in heptane and ethyl acetate for 96 hours, and in octanol, petroleum ether, and methanol for 9 days at 25°C

Dosage Effects in Animal Models

It is known that the manifestation of a drug’s effects is highly dependent upon the timing of exposure during pregnancy and the dosage

Metabolic Pathways

It is known that 3-Iodopropynal is extensively metabolized, and the metabolites are 2 diastereomers of propargyl-N-acetic acid carbamate . Glucuronidation is the main secondary metabolic pathway

Transport and Distribution

It is known that 3-Iodopropynal is almost completely and readily absorbed via the oral route and is subsequently widely distributed in the organism

Subcellular Localization

It is known that there are three major mechanisms to control the localization of mRNA to desired subcellular compartments: directed transport, protection from mRNA degradation, and passive diffusion before local entrapment

Propriétés

IUPAC Name |

3-iodoprop-2-ynal |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HIO/c4-2-1-3-5/h3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSZLXUUEARNIAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C#CI |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HIO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20328-44-3 |

Source

|

| Record name | 3-iodoprop-2-ynal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3,4,9-tetramethyl-7-prop-2-enyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purin e-6,8-dione](/img/structure/B2619870.png)

![N-benzyl-3-{2-[({[(2-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-imidazol-1-yl}benzamide](/img/structure/B2619878.png)

![4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-(cyclohex-3-ene-1-carbonyl)piperidine](/img/structure/B2619879.png)

![N-methyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2619884.png)

![3-(4-chlorophenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B2619885.png)